N-(1-adamantyl)-3,4-dimethoxybenzamide
Description
N-(1-Adamantyl)-3,4-dimethoxybenzamide is a synthetic benzamide derivative characterized by the incorporation of an adamantane moiety (a rigid, diamondoid hydrocarbon) and a 3,4-dimethoxybenzamide group. For example, adamantane-containing compounds are known for their metabolic stability and ability to interact with hydrophobic binding pockets in proteins, making them valuable in drug design . The 3,4-dimethoxybenzamide group is frequently employed in medicinal chemistry due to its hydrogen-bonding capacity and electronic effects, which enhance interactions with biological targets .
Properties
CAS No. |
352561-13-8 |
|---|---|
Molecular Formula |
C19H25NO3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(1-adamantyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H25NO3/c1-22-16-4-3-15(8-17(16)23-2)18(21)20-19-9-12-5-13(10-19)7-14(6-12)11-19/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,20,21) |
InChI Key |
IQINEFSQCFXZEN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC |
solubility |
2.9 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Antiviral Activity of 3,4-Dimethoxybenzamide Derivatives
Key Findings :
- N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide exhibited the highest binding affinity (-6.7 kcal/mol) among screened phytochemicals for MPXV cysteine protease, outperforming FDA-approved drugs like Tipranavir . This highlights the critical role of the 3,4-dimethoxybenzamide core in viral inhibition.
- The adamantyl group in this compound may enhance metabolic stability compared to non-adamantane analogs, though direct antiviral data is lacking .
Adamantane-Containing Analogues
Adamantane derivatives are prized for their rigidity and lipophilicity. Notable comparisons include:
Table 2: Structural and Functional Features of Adamantane Derivatives
Key Findings :
- S-Memantine demonstrates how adamantane’s rigidity can be combined with electrophilic groups (e.g., thioxodithiolane) for central nervous system targeting, suggesting that similar modifications to this compound could expand its therapeutic scope .
Anticancer and Cytotoxic Benzamides
3,4-Dimethoxybenzamide derivatives with heterocyclic appendages exhibit varied cytotoxicity:
Table 3: Cytotoxicity of Modified 3,4-Dimethoxybenzamide Derivatives
Key Findings :
Key Findings :
- The synthesis of itopride hydrochloride demonstrates scalable methods for 3,4-dimethoxybenzamide derivatives, which could be adapted for this compound production .
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